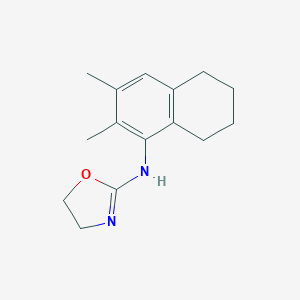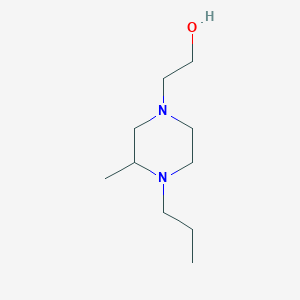
2-(3-Methyl-4-propylpiperazin-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methyl-4-propylpiperazin-1-yl)ethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a derivative of piperazine and has been synthesized using various methods.
Mechanism Of Action
The mechanism of action of 2-(3-Methyl-4-propylpiperazin-1-yl)ethanol is not fully understood. However, it is believed to act on various receptors in the brain, including dopamine and serotonin receptors. It has been found to modulate the release of neurotransmitters, leading to its anxiolytic and antipsychotic effects.
Biochemical And Physiological Effects
Studies have shown that 2-(3-Methyl-4-propylpiperazin-1-yl)ethanol can affect various biochemical and physiological processes. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. The compound has also been found to reduce pain by inhibiting the production of prostaglandins. Additionally, it has been found to have anxiolytic effects by modulating the release of neurotransmitters.
Advantages And Limitations For Lab Experiments
The advantages of using 2-(3-Methyl-4-propylpiperazin-1-yl)ethanol in lab experiments include its potential therapeutic applications and its ability to modulate various biochemical and physiological processes. However, the limitations include the lack of understanding of its mechanism of action and the need for further research to determine its efficacy and safety.
Future Directions
There are several future directions for the research of 2-(3-Methyl-4-propylpiperazin-1-yl)ethanol. One direction is to further investigate its potential use in the treatment of cancer. Another direction is to study its effects on other biochemical and physiological processes, such as the immune system and the cardiovascular system. Additionally, further research is needed to determine its safety and efficacy in humans.
Conclusion:
In conclusion, 2-(3-Methyl-4-propylpiperazin-1-yl)ethanol is a chemical compound that has potential therapeutic applications in various fields of medicine. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to determine its safety and efficacy in humans.
Synthesis Methods
The synthesis of 2-(3-Methyl-4-propylpiperazin-1-yl)ethanol has been achieved using various methods. One of the most common methods involves the reaction of 3-methyl-4-propylpiperazine with ethylene oxide in the presence of a catalyst. The resulting product is then hydrolyzed using an acid to yield 2-(3-Methyl-4-propylpiperazin-1-yl)ethanol.
Scientific Research Applications
2-(3-Methyl-4-propylpiperazin-1-yl)ethanol has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, analgesic, anxiolytic, and antipsychotic properties. The compound has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
properties
CAS RN |
109819-94-5 |
|---|---|
Product Name |
2-(3-Methyl-4-propylpiperazin-1-yl)ethanol |
Molecular Formula |
C10H22N2O |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
2-(3-methyl-4-propylpiperazin-1-yl)ethanol |
InChI |
InChI=1S/C10H22N2O/c1-3-4-12-6-5-11(7-8-13)9-10(12)2/h10,13H,3-9H2,1-2H3 |
InChI Key |
DIMGKEGPKQTOAP-UHFFFAOYSA-N |
SMILES |
CCCN1CCN(CC1C)CCO |
Canonical SMILES |
CCCN1CCN(CC1C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




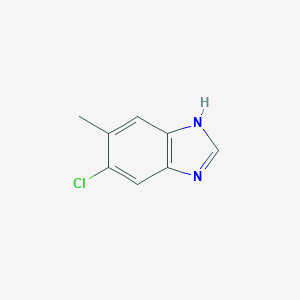
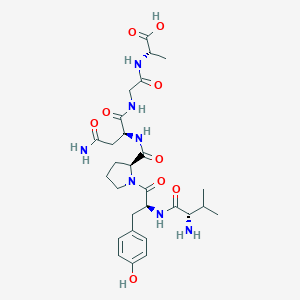
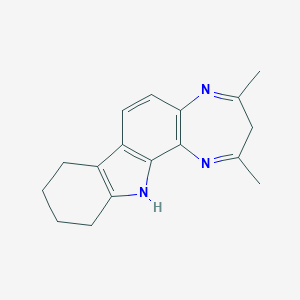
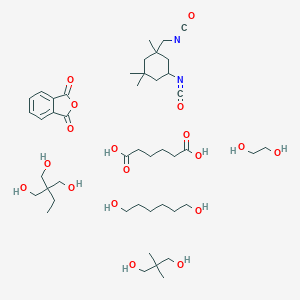

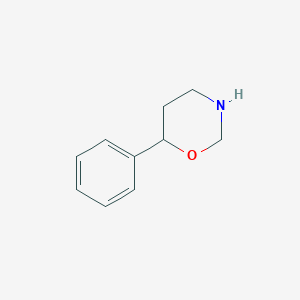
![4-[4-(Methylthio)phenyl]-1,3-thiazol-2-amine](/img/structure/B9420.png)
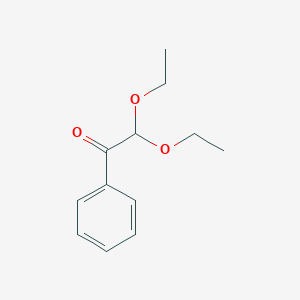
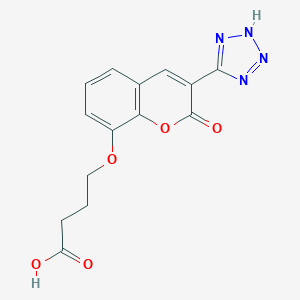
![9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro-](/img/structure/B9425.png)
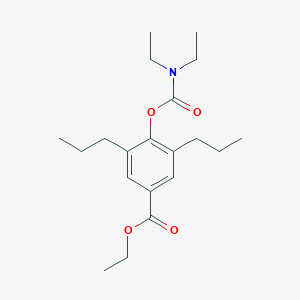
![5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride](/img/structure/B9431.png)
